Selective α3β4 nAChR Antagonism
2,4-Dichloro-N-isopropylbenzylamine exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1]. This potency is significantly greater than that of mecamylamine, a reference α3β4 antagonist which displays IC50 values ranging from 90 to 640 nM in comparable functional assays . Additionally, the compound shows 19-fold selectivity for α3β4 over the α4β2 subtype (IC50 = 12 nM) and 8-fold selectivity over α4β4 (IC50 = 15 nM) [1].
| Evidence Dimension | α3β4 nAChR Antagonism (Functional IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Mecamylamine: IC50 = 90 - 640 nM (functional assays) |
| Quantified Difference | Target compound is 50 to 355 times more potent |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This high potency and subtype selectivity are critical for investigators studying α3β4 nAChR-mediated processes, such as nicotine addiction and neuropsychiatric disorders, where off-target activity at other nAChR subtypes can confound results.
- [1] EcoDrugPlus Database. (n.d.). Compound ID: 2126094. University of Helsinki. View Source
